N-(4-chlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(4-chlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a sulfanyl acetamide derivative featuring a pyrimidine core substituted with hydroxy and phenyl groups at the 4- and 6-positions, respectively. The molecule also contains a 4-chlorophenylacetamide moiety linked via a sulfanyl bridge. The hydroxy group on the pyrimidine ring enhances hydrogen-bonding capacity, which may influence solubility and receptor binding .
Synthesis of analogous compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) typically involves nucleophilic substitution between a pyrimidine-thiol intermediate and a chloroacetamide derivative in ethanol with potassium hydroxide, achieving yields >90% . Crystallographic studies reveal that such compounds adopt folded conformations stabilized by intramolecular N—H⋯N hydrogen bonds, forming S(7) ring motifs .
Properties
Molecular Formula |
C18H14ClN3O2S |
|---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-17(24)11-25-18-21-15(10-16(23)22-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,24)(H,21,22,23) |
InChI Key |
HLRLSMWMQRRJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 387.8 g/mol. Its structure features a chlorophenyl moiety , a sulfanyl group linked to a pyrimidine derivative , and an acetamide functional group , suggesting diverse chemical reactivity and biological activity .
Research indicates that this compound may function primarily as an enzyme inhibitor or receptor modulator . Its mechanism likely involves binding to specific molecular targets, which alters cellular pathways leading to therapeutic effects . The presence of the hydroxyl group on the pyrimidine ring enhances its ability to form hydrogen bonds, potentially increasing its binding affinity and specificity towards biological targets .
1. Enzyme Inhibition
Studies have shown that compounds with similar structural characteristics exhibit significant enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. For instance, related compounds have demonstrated strong inhibition of AChE, which is crucial for treating neurodegenerative diseases .
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds similar in structure have been evaluated against various bacterial strains, showing moderate to good activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Potential
A study focusing on derivatives similar to this compound indicated potential anticancer activity. The compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation through apoptosis induction .
Case Study 2: Osteoclastogenesis Inhibition
Another relevant study investigated the effects of a structurally similar compound on osteoclastogenesis. The findings revealed that the compound inhibited the formation of mature osteoclasts and suppressed bone resorption activities in vitro, indicating potential applications in treating osteolytic disorders .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally related compounds:
| Compound Name | Enzyme Inhibition | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Promising |
| PPOAC-Bz (related compound) | Strong (AChE) | Moderate | Significant |
| 5-{1-[4-chlorophenyl]sulfonyl} derivatives | Strong (urease) | Good against Salmonella | Not specified |
Scientific Research Applications
Chemical Characteristics
The molecular formula of N-(4-chlorophenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is C16H15ClN2O2S, with a molecular weight of approximately 387.8 g/mol. The presence of the chlorophenyl group influences its binding affinity and specificity towards molecular targets, while the hydroxyl group on the pyrimidine ring enhances its potential for forming hydrogen bonds, which can significantly affect its reactivity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The compound's structure allows it to interact with various cellular targets, potentially inhibiting tumor growth. Case studies have shown that related compounds demonstrate cytotoxic activity against numerous human cancer cell lines, including colon, breast, and cervical cancers. These findings suggest that further exploration of this compound could lead to the development of new anticancer therapies .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies indicate that structural variations in similar compounds influence their effectiveness against various pathogens. For instance, derivatives with halogenated phenyl rings have shown increased lipophilicity and enhanced cell membrane penetration, contributing to higher efficacy against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).
Enzyme Inhibition
This compound may act as an enzyme inhibitor or receptor modulator. Its mechanism likely involves binding to specific molecular targets, altering cellular pathways that can lead to therapeutic effects. Ongoing research aims to elucidate the precise biochemical interactions and pathways affected by this compound.
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Reagents : The reaction often employs bases such as sodium hydroxide or potassium carbonate.
- Solvents : Common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature : Reactions are usually conducted at elevated temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion.
In industrial settings, large-scale production may utilize automated reactors and continuous flow systems to optimize yield and purity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:
- Substituent Positioning : The position of substituents on the phenyl ring significantly affects antimicrobial potency.
- Lipophilicity : Increased lipophilicity enhances the ability of these compounds to traverse lipid membranes, which is crucial for their antimicrobial action.
Research has demonstrated that specific structural features correlate with higher biological activity, guiding future synthesis efforts.
Comparison with Similar Compounds
Pyrimidine-Based Derivatives
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I): Replaces the hydroxy group with an amino substituent. Exhibits a dihedral angle of 42.25° between the pyrimidine and benzene rings, favoring planar conformations . Intramolecular N—H⋯N hydrogen bonds stabilize the structure, while intermolecular N—H⋯O bonds form corrugated layers .
- N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II): Features a 3-chlorophenyl group instead of 4-chlorophenyl. Larger dihedral angles (59.70° and 62.18°) between aromatic rings, indicating reduced planarity . Forms a 3D network via N—H⋯Cl and N—H⋯O hydrogen bonds .
N-(2-chlorophenyl) analog (ARARUI) :
Heterocyclic Variants
- Thieno[3,2-d]pyrimidinone derivatives (e.g., 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide): Replaces pyrimidine with a thieno-pyrimidinone core.
Triazole-based Orco agonists (e.g., VUAA-1, OLC-12) :
Crystallographic and Hydrogen-Bonding Comparisons
| Compound | Crystal System | Space Group | Dihedral Angle (°) | Hydrogen Bond Motifs |
|---|---|---|---|---|
| Target Compound (Hydroxy) | Not reported | Not reported | Not reported | Likely O—H⋯N/O—H⋯O interactions* |
| Compound I (4,6-diamino) | Orthorhombic | Pbca | 42.25 | S(7) intramolecular; R22(8) dimers |
| Compound II (3-chloro) | Monoclinic | P21/c | 59.70, 62.18 | Layers via N—H⋯Cl; 3D N—H⋯N links |
| ARARUI (2-chloro) | Not reported | Not reported | 67.84 | S(7) intramolecular |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
